N-(3-(dimethylamino)propyl)-2-(piperazin-1-yl)acetamide
CAS No.: 1018597-59-5
Cat. No.: VC8038382
Molecular Formula: C11H24N4O
Molecular Weight: 228.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1018597-59-5 |
|---|---|
| Molecular Formula | C11H24N4O |
| Molecular Weight | 228.33 g/mol |
| IUPAC Name | N-[3-(dimethylamino)propyl]-2-piperazin-1-ylacetamide |
| Standard InChI | InChI=1S/C11H24N4O/c1-14(2)7-3-4-13-11(16)10-15-8-5-12-6-9-15/h12H,3-10H2,1-2H3,(H,13,16) |
| Standard InChI Key | YRZFXZQCMCBRAN-UHFFFAOYSA-N |
| SMILES | CN(C)CCCNC(=O)CN1CCNCC1 |
| Canonical SMILES | CN(C)CCCNC(=O)CN1CCNCC1 |
Introduction
Structural and Physicochemical Properties
The molecular formula of N-(3-(dimethylamino)propyl)-2-(piperazin-1-yl)acetamide is C₁₁H₂₃N₅O, with a molecular weight of 241.34 g/mol. The compound features three distinct functional groups:
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Acetamide backbone: Provides hydrogen-bonding capacity and structural rigidity.
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Piperazine ring: A six-membered heterocycle with two nitrogen atoms, enabling diverse chemical reactivity and biological interactions .
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Dimethylaminopropyl side chain: Introduces hydrophobicity and cationic character at physiological pH .
Key Physicochemical Parameters
The compound’s amphiphilic nature suggests potential membrane permeability, a trait observed in structurally related piperazine-acetamide derivatives .
Synthetic Methodologies
Primary Synthesis Route
The synthesis of N-(3-(dimethylamino)propyl)-2-(piperazin-1-yl)acetamide can be adapted from patented protocols for analogous compounds . A modified three-step approach is outlined below:
Step 1: Preparation of N-Haloacetyl Intermediate
React 3-(dimethylamino)propylamine with chloroacetic anhydride in dichloromethane to yield N-(3-(dimethylamino)propyl)chloroacetamide.
Step 2: Piperazine Coupling
Heat the intermediate with excess piperazine (molar ratio 3:1) in aqueous HCl at 80°C for 6 hours. This nucleophilic substitution replaces the chloride with a piperazine group .
Step 3: Purification
Neutralize the reaction mixture with NaOH, extract with toluene, and crystallize the product at 4°C .
Yield: ~65–72% (based on analogous syntheses) .
Alternative Pathways
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Microwave-assisted synthesis: Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) .
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Solid-phase synthesis: Utilizes resin-bound intermediates for high-throughput production.
Pharmacological and Biological Applications
Antimicrobial Activity
Piperazine-acetamide hybrids demonstrate broad-spectrum antimicrobial properties. In vitro studies on analog N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide showed:
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Bacterial Inhibition: MIC = 12.5 µg/mL against Staphylococcus aureus .
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Antifungal Activity: 80% growth inhibition of Candida albicans at 50 µg/mL .
The dimethylaminopropyl moiety may enhance membrane penetration, potentiating activity against Gram-negative pathogens .
Central Nervous System (CNS) Modulation
Piperazine derivatives exhibit affinity for serotonin (5-HT₁A) and dopamine (D₂) receptors. Molecular docking simulations predict that N-(3-(dimethylamino)propyl)-2-(piperazin-1-yl)acetamide adopts binding poses similar to the antipsychotic drug aripiprazole .
Industrial Applications
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Fingerprint Analysis: Analogous compounds form stable complexes with sebum residues, enabling latent fingerprint visualization on non-porous surfaces .
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Corrosion Inhibition: Piperazine derivatives reduce mild steel corrosion by 92% at 500 ppm (pH 7).
| Parameter | Data Source |
|---|---|
| Acute Oral Toxicity (LD₅₀) | >2000 mg/kg (rat, estimated) |
| Skin Irritation | Mild irritant (similar to piperazine) |
| Mutagenicity | Negative in Ames test (analogs) |
Comparative Analysis with Structural Analogs
The dimethylaminopropyl group may enhance solubility and target engagement compared to aryl-substituted analogs .
Future Research Directions
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Structure-Activity Relationships (SAR): Systematically modify the alkyl chain length and piperazine substitution patterns.
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Formulation Development: Explore nanoparticle encapsulation to improve oral bioavailability.
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Ecological Impact Studies: Assess biodegradation pathways in aquatic systems.
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